molecular formula C11H15NO B1266068 4-Tert-butylbenzamide CAS No. 56108-12-4

4-Tert-butylbenzamide

Cat. No. B1266068
CAS RN: 56108-12-4
M. Wt: 177.24 g/mol
InChI Key: VIPMBJSGYWWHAO-UHFFFAOYSA-N
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Description

4-Tert-butylbenzamide is a chemical compound with the molecular formula C11H15NO . It is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .


Synthesis Analysis

4-Tert-butylbenzamide can be synthesized through various methods. For instance, it can be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Other synthesis methods involve the use of N-methyl-N-trimethylsilyl-2,2,2-trifluoroacetamide with different catalysts .


Molecular Structure Analysis

The molecular structure of 4-Tert-butylbenzamide consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The InChI key for this compound is VIPMBJSGYWWHAO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Tert-butylbenzamide is a white to yellow powder or crystals . It has a molecular weight of 177.25 . The density of this compound is 1.0±0.1 g/cm3, and it has a boiling point of 325.7±11.0 °C at 760 mmHg . It also has a molar refractivity of 53.7±0.3 cm3 .

Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

4-Tert-butylbenzamide is utilized in the synthesis of various therapeutic agents due to its structural properties. It serves as a building block in the creation of compounds with potential medicinal applications, particularly in the development of new drugs with improved pharmacokinetic profiles .

Material Science: Polymer Modification

In material science, 4-Tert-butylbenzamide is employed to modify the properties of polymers. Its incorporation into polymer chains can alter the thermal stability, mechanical strength, and chemical resistance of the resulting materials, making it valuable for creating specialized plastics and resins .

Chemical Synthesis: Catalyst and Intermediate

This compound plays a crucial role in chemical synthesis as both a catalyst and an intermediate. It is involved in the condensation reactions of carboxylic acids and amines, facilitating the production of benzamide derivatives under environmentally friendly conditions .

Pharmaceutical Research: Drug Design

4-Tert-butylbenzamide is significant in pharmaceutical research, particularly in drug design. Its structure is key in the development of hindered amines, which are important motifs in drug candidates, offering a chemically differentiated approach to medicinal chemistry .

Biotechnology: Molecular Biology Applications

In biotechnology, 4-Tert-butylbenzamide finds applications in molecular biology, such as in real-time PCR, gene cloning, and protein biology. It is used in cell culture and transfection processes, aiding in gene therapy and cell analysis research .

Environmental Science: Pollution Control

While specific environmental applications of 4-Tert-butylbenzamide are not extensively documented, compounds like it are often explored for their potential in pollution control and environmental remediation. They may be studied for their ability to interact with pollutants or to create environmentally friendly materials .

Safety And Hazards

4-Tert-butylbenzamide is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPMBJSGYWWHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022295
Record name p-(tert-Butyl)benzamide
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylbenzamide

CAS RN

56108-12-4
Record name p-(tert-Butyl)benzamide
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Record name p-(tert-Butyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYL)BENZAMIDE
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Record name P-(TERT-BUTYL)BENZAMIDE
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Synthesis routes and methods

Procedure details

0.255 g of bis(triphenylphosphine)-palladium(II) chloride, 7.36 g of 1-bromo-4-tert-butylbenzene, 3.12 g of formamide, 4.64 g of 4-dimethylamino-pyridine and 25 ml of dimethyl acetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 33% (part of the product remains in the water phase). 1H-NMR: 1.35 (s, CMe3), 6.21 (br, NH2), 7.45 (d, Ph—H), 7.77 (d, Ph—H); 13C-NMR: 31.5 (CMe3), 35.4 (C—Me), 125.9 (2 Ph—CH), 127.6 (2 Ph—CH), 130.9 (Ph—C), 155.1 (Ph—C), 169.9 (CONH2).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
catalyst
Reaction Step Four
Quantity
0.255 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of aggregation on the fluorescence of compounds containing the 4-tert-butylbenzamide moiety?

A1: Research indicates that incorporating a 4-tert-butylbenzamide group into certain molecules can lead to aggregation-induced enhanced emission (AIEE). For example, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) exhibits significantly enhanced emission in condensed states like crystals, powders, and nanosheets compared to its solution state. [, ] This is attributed to the restriction of intramolecular rotations, specifically hindering the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, thus favoring an emissive quasi-TICT state. [] Furthermore, three-dimensional packing arrangements, like the #-shaped cross stacking observed in N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, can amplify this effect through specific intermolecular interactions. []

Q2: How can 4-tert-butylbenzamide derivatives be used in catalysis?

A2: Bis(amidate) rare-earth metal complexes incorporating a cyclohexane-linked bis(4-tert-butylbenzamide) ligand have demonstrated catalytic activity in organic synthesis. [, ] These complexes effectively catalyze the addition of amines to carbodiimides, yielding various guanidines with good functional group tolerance. [] Furthermore, they have proven successful in catalyzing the carboxylation of terminal alkynes with CO2 at ambient pressure, leading to the formation of propiolic acids. [] The Nd-based catalyst, in particular, exhibited superior reactivity in both reactions. [, ]

Q3: How does the structure of 4-tert-butylbenzanilides affect their activity against rice blast?

A3: Research on 4-tert-butylbenzanilides reveals a clear structure-activity relationship against the fungal pathogen Pyricularia oryzae, which causes rice blast disease. [] N-methyl-4-tert-butylbenzanilides generally display strong preventive activity. This activity is further enhanced by introducing substituents at the ortho-position of the aniline ring, particularly those derived from a hydroxy group. [] The 2'-hydroxy and 2'-ethoxycarbonyloxy derivatives emerged as the most potent compounds against rice blast. []

Q4: How does the coordination chemistry of aluminum change with different amide ligands, including 4-tert-butylbenzamide?

A4: The coordination mode of aluminum complexes derived from amides, including 4-tert-butylbenzamide, is influenced by factors such as steric hindrance, electronic properties of the amide substituents, and reaction conditions. [] Bulky substituents on the nitrogen atom of the amide generally favor the formation of tetracoordinated dimeric aluminum species with an eight-membered ring structure. [] In contrast, less bulky amides, like N-tert-butylalkylacetamides, can lead to pentacoordinated dimeric aluminum complexes. [] The presence of Lewis acidic aluminum species like AlMe3 can further influence the coordination mode by forming adducts. []

Q5: What are the analytical techniques used to study 4-tert-butylbenzamide derivatives?

A5: Various analytical techniques are employed to characterize and study 4-tert-butylbenzamide and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of these compounds, providing insights into their packing arrangements and intermolecular interactions. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structure and dynamics of these molecules in solution. [] Furthermore, fluorescence spectroscopy is essential for investigating the AIEE properties of these compounds, providing information about their emission behavior in different states. [, , ] Electrochemical techniques, like differential pulse voltammetry (DPV), are also employed to study the interaction of these compounds with specific analytes, as demonstrated by the detection of adenosine phosphates using a 4-tert-butylbenzamide-derived triamide ligand. []

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